5-Methyl-2-(3-thienyl)pyridine
Description
5-Methyl-2-(3-thienyl)pyridine is a pyridine derivative featuring a methyl group at the 5-position and a 3-thienyl substituent at the 2-position of the pyridine ring. Its structure combines the aromaticity of pyridine with the electron-rich thiophene moiety, which may influence its electronic properties and reactivity.
Properties
IUPAC Name |
5-methyl-2-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-3-10(11-6-8)9-4-5-12-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJGBSHKYRDOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(3-thienyl)pyridine typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(3-thienyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenated derivatives and strong bases or acids are often used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and thiophene derivatives.
Scientific Research Applications
5-Methyl-2-(3-thienyl)pyridine has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(3-thienyl)pyridine in catalytic processes involves its role as a ligand. It coordinates with metal centers, such as iridium, to facilitate the activation and transformation of substrates. The molecular targets and pathways involved depend on the specific catalytic reaction being studied .
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s structural analogs differ primarily in the substituents at the 2-position of the pyridine ring. Key comparisons include:
Key Observations :
- This could enhance interactions with biological targets or catalytic systems .
- Steric Considerations : The p-tolyl substituent in 5-methyl-2-(p-tolyl)pyridine adds steric bulk, which may reduce reactivity in sterically sensitive reactions compared to the planar thienyl group .
- Functional Group Diversity : The trimethylsilyl-ethynyl group in the phenyl analog enables unique reactivity, such as participation in cross-coupling reactions, which is absent in the thienyl or tolyl derivatives .
Data Table: Comparative Overview
| Parameter | This compound | 5-Methyl-2-(p-tolyl)pyridine | 5-Methyl-2-(4-((trimethylsilyl)ethynyl)phenyl)pyridine |
|---|---|---|---|
| Molecular Weight | 175.25 | 183.25 | 265.43 |
| Substituent Electronic Nature | Electron-rich | Electron-neutral | Electron-deficient (silyl-ethynyl) |
| Synthetic Accessibility | Moderate (assumed) | High | Low (multi-step) |
| Commercial Availability | Yes (CymitQuimica) | Yes (CymitQuimica) | No |
| Reported Purity | Not specified | 95% | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
